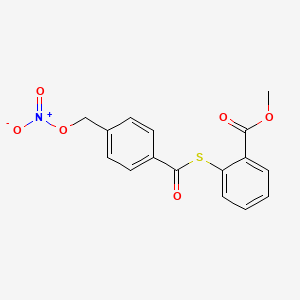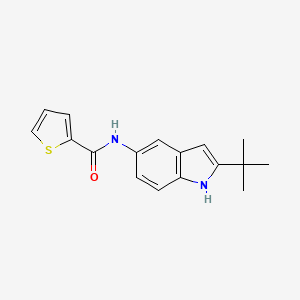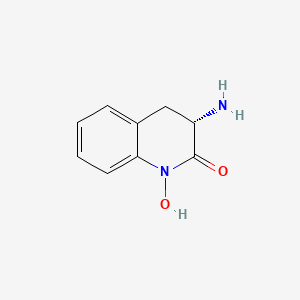
Ciproxifan
Übersicht
Beschreibung
Ciproxifan ist ein potenter inverser Agonist/Antagonist des Histamin-H3-Rezeptors. Der Histamin-H3-Rezeptor ist ein inhibitorischer Autorezeptor, der sich an den histaminergen Nervenenden befindet und vermutlich an der Modulation der Histaminausschüttung im Gehirn beteiligt ist. Histamin hat eine erregende Wirkung im Gehirn über H1-Rezeptoren im Kortex, und so haben Medikamente wie this compound, die den H3-Rezeptor blockieren und folglich die Freisetzung von mehr Histamin ermöglichen, eine Wachheit fördernde Wirkung .
Herstellungsmethoden
This compound kann über mehrere Wege synthetisiert werden. Eine Methode beinhaltet die Hydrierung der Doppelbindung von 3-(4-Imidazolyl)propensäure mit Wasserstoff über Palladium auf Kohlenstoff in Wasser, um 3-(4-Imidazolyl)propionsäure zu erhalten. Diese wird dann mit Ethanol und Schwefelsäure verestert, um den Ethylester zu bilden. Der Ethylester wird mit Triphenylmethylchlorid unter Verwendung von Triethylamin in Dimethylformamid geschützt, wodurch das Tritylderivat entsteht. Dieses Derivat wird mit Lithiumaluminiumhydrid in Tetrahydrofuran reduziert, um 3-(4-Imidazolyl)propanol zu erzeugen. Die Kondensation dieses Produkts mit Phenol unter Verwendung von Triphenylphosphin und Diethylazodicarboxylat in Tetrahydrofuran liefert den Ether, der dann mit Salzsäure in heißem Tetrahydrofuran entschützt wird .
Vorbereitungsmethoden
Ciproxifan can be synthesized through multiple routes. One method involves the hydrogenation of the double bond of 3-(4-imidazolyl)propenoic acid with hydrogen over palladium on carbon in water to give 3-(4-imidazolyl)propionic acid. This is then esterified with ethanol and sulfuric acid to form the ethyl ester. The ethyl ester is protected with triphenylmethyl chloride by means of triethylamine in dimethylformamide, yielding the trityl derivative. This derivative is reduced with lithium aluminium hydride in tetrahydrofuran to produce 3-(4-imidazolyl)propanol. The condensation of this product with phenol by means of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran provides the ether, which is then deprotected with hydrochloric acid in hot tetrahydrofuran .
Analyse Chemischer Reaktionen
Ciproxifan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere solche, die den Imidazolring und die Phenylgruppe betreffen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladium auf Kohlenstoff, Schwefelsäure, Triphenylmethylchlorid, Triethylamin, Dimethylformamid, Lithiumaluminiumhydrid, Triphenylphosphin und Diethylazodicarboxylat .
Wissenschaftliche Forschungsanwendungen
Ciproxifan wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:
Neurologische Erkrankungen: Es wurde als Behandlung für Schlafstörungen wie Narkolepsie vorgeschlagen und um die Wachsamkeit im Alter zu verbessern, insbesondere bei Erkrankungen wie Alzheimer-Krankheit.
Kognitive Steigerung: Es erzeugt in Tierstudien Wachheit und Aufmerksamkeit und hat kognitive Steigerungs-Effekte ohne ausgeprägte stimulierende Effekte.
Autismus-Spektrum-Störung: Studien haben gezeigt, dass this compound in Tiermodellen von Autismus kognitiven und synaptischen Plastizitätsveränderungen entgegenwirkt.
Schizophrenie: Es verstärkt die Wirkung von Antipsychotika und wurde als adjuvante Behandlung für Schizophrenie vorgeschlagen.
Wirkmechanismus
This compound wirkt als inverser Agonist/Antagonist am Histamin-H3-Rezeptor. Durch Blockierung des H3-Rezeptors verhindert es die inhibitorische Wirkung auf die Histaminausschüttung, was zu erhöhten Histaminspiegeln im Gehirn führt. Dies führt zu einer verbesserten Wachheit und kognitiven Funktion. Der H3-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der die Freisetzung verschiedener Neurotransmitter wie Dopamin, Histamin, Serotonin und Acetylcholin hemmt. Eine inverse Agonismus/Antagonismus des H3-Rezeptors führt zu einer beschleunigten Freisetzung dieser Neurotransmitter, weshalb inverse Agonisten/Antagonisten des H3-Rezeptors wie this compound als vielversprechende Therapeutika für verschiedene neuropathologische Erkrankungen anerkannt werden .
Wirkmechanismus
Ciproxifan acts as an inverse agonist/antagonist at the histamine H3 receptor. By blocking the H3 receptor, it prevents the inhibitory action on histamine release, leading to increased histamine levels in the brain. This results in enhanced wakefulness and cognitive function. The H3 receptor is a G-protein coupled receptor that inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, and acetylcholine. Inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters, which is why H3 receptor inverse agonists/antagonists like this compound are recognized as promising therapeutics for several neuropathological diseases .
Vergleich Mit ähnlichen Verbindungen
Ciproxifan ist aufgrund seiner hohen Potenz und Selektivität für den Histamin-H3-Rezeptor einzigartig. Zu den ähnlichen Verbindungen gehören:
Iodoproxyfan: Ein hochpotenter und selektiver Antagonist an H3-Rezeptoren, der strukturell mit this compound verwandt ist.
Thioperamid: Ein weiterer H3-Rezeptor-Antagonist mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.
Diese Verbindungen unterscheiden sich von this compound in ihrer chemischen Struktur und ihren spezifischen Bindungsaffinitäten, aber sie haben gemeinsam, dass sie auf den Histamin-H3-Rezeptor abzielen.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHJXEAYTHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171532 | |
| Record name | Ciproxifan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-18-1 | |
| Record name | Ciproxifan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciproxifan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciproxifan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIPROXIFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)









